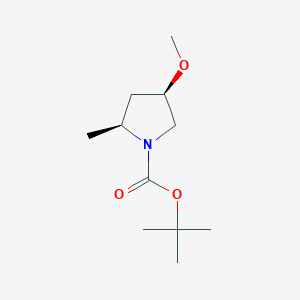![molecular formula C5H10ClN B8191306 5-Aza-bicyclo[2.1.1]hexane hydrochloride CAS No. 1414958-86-3](/img/structure/B8191306.png)
5-Aza-bicyclo[2.1.1]hexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aza-bicyclo[2.1.1]hexane hydrochloride is a chemical compound with the molecular formula C5H10ClN and a molecular weight of 119.59 g/mol It is a bicyclic structure that incorporates an azabicyclo moiety, which is a nitrogen-containing ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-bicyclo[2.1.1]hexane hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction follows a polar-radical-polar relay strategy, where the key step is a photocatalytic atom-transfer-radical-addition (ATRA) reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the photochemical synthesis method mentioned above could be explored for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Aza-bicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring system.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Aza-bicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Aza-bicyclo[2.1.1]hexane hydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen-containing ring system can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic structure without the nitrogen atom.
Azabicyclo[1.1.0]butane: A related compound with a different ring system.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring size and structure.
Uniqueness
5-Aza-bicyclo[2.1.1]hexane hydrochloride is unique due to the presence of the nitrogen atom in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-azabicyclo[2.1.1]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5-3-4(1)6-5;/h4-6H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDULXRTBQRNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-86-3 |
Source


|
| Record name | 5-Azabicyclo[2.1.1]hexane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B8191228.png)
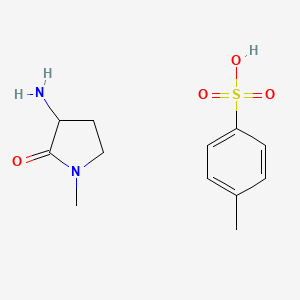
![tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B8191241.png)
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B8191246.png)
![6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B8191254.png)
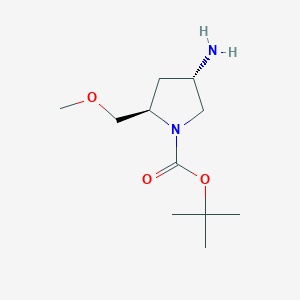
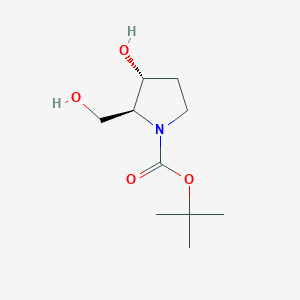

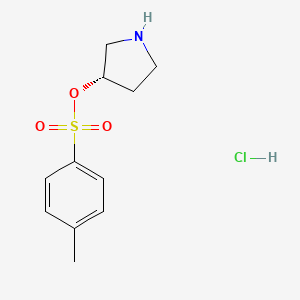
![Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191289.png)
![2,6-Diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191298.png)
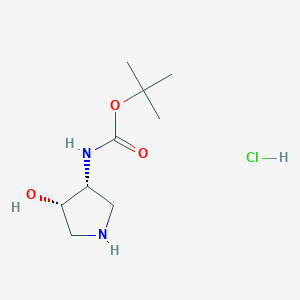
![tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191325.png)
